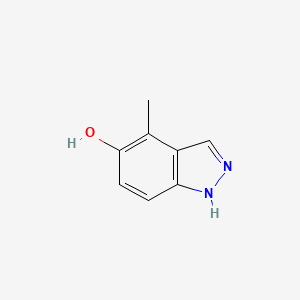

4-methyl-1H-indazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-6-4-9-10-7(6)2-3-8(5)11/h2-4,11H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCFSJAHTMHMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1h Indazol 5 Ol and Its Structural Analogues

Classical and Contemporary Approaches to Indazole Core Construction

The assembly of the indazole nucleus can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern transition metal-catalyzed processes.

Cycloaddition Reactions in Indazole Synthesis

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, represent a powerful and direct method for constructing the indazole ring system. austinpublishinggroup.comgoogle.com This approach typically involves the reaction of an aryne with a diazo compound. Arynes, highly reactive intermediates, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source such as cesium fluoride (CsF). austinpublishinggroup.com The other component, a diazo compound, can also be generated in situ from sources like N-tosylhydrazones. google.com

A notable variation is the [3+2] cycloaddition between arynes and sydnones, which are stable, cyclic 1,3-dipolar compounds. This reaction proceeds under mild conditions and offers an efficient route to 2H-indazoles, which can be valuable precursors or targets in their own right. rsc.org

Table 1: Examples of Cycloaddition Reactions in Indazole Synthesis

| Dipolarophile Precursor | Dipole Source | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-(Trimethylsilyl)phenyl triflate | α-Diazomethylphosphonates | CsF | 3-Alkyl/Aryl-1H-indazoles | austinpublishinggroup.com |

| o-(Trimethylsilyl)aryl triflates | N-Tosylhydrazones | CsF or TBAF | 3-Substituted 1H-indazoles | google.com |

| Silylaryl triflates | Sydnones | TBAF, THF | 2H-Indazoles | rsc.org |

Transition Metal-Catalyzed Syntheses of Indazole Derivatives

Transition metal catalysis has emerged as a versatile tool for the synthesis of indazoles, enabling C-H activation, cross-coupling, and annulation reactions that offer high efficiency and functional group tolerance. mdpi.com Palladium, copper, and rhodium are among the most commonly employed metals. rsc.orgresearchgate.netnih.gov

Palladium-catalyzed reactions, such as the Suzuki coupling, are used to functionalize pre-existing indazole scaffolds. For instance, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide can be coupled with various aryl boronic acids to create 3,5-disubstituted indazoles. researchgate.net Copper-catalyzed methods are prominent for forming the indazole ring itself, often via intramolecular C-N bond formation. A one-pot synthesis of 1-aryl-1H-indazoles can be achieved from o-haloarylcarbonyl compounds and arylhydrazines using a copper(I) iodide (CuI) catalyst. mdpi.com

Rhodium(III) and Cobalt(III) catalysts have been utilized in C-H activation/annulation cascades. mdpi.comnih.gov For example, azobenzenes can react with aldehydes in the presence of a Co(III) catalyst to yield N-aryl-2H-indazoles. mdpi.com

Table 2: Selected Transition Metal-Catalyzed Indazole Syntheses

| Catalyst System | Starting Materials | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, CsF | 5-Bromo-indazole derivative + Aryl boronic acid | Suzuki Coupling | 3,5-Disubstituted 1H-indazoles | researchgate.net |

| CuI, K₂CO₃ | o-Haloarylcarbonyl + Arylhydrazine | Cyclization/N-Arylation | 1-Aryl-1H-indazoles | mdpi.com |

| [CpCo(C₆H₆)][B(C₆F₅)₄]₂, AcOH | Azobenzene + Aldehyde | C-H Activation/Annulation | N-Aryl-2H-indazoles | mdpi.com |

| Rh(III)Cp(OAc)₂ | N-Aryl indazol-3-ol + N-Phenylmaleimide | C-H Alkylation | C2-Alkylated indazol-3-ols | nih.gov |

Acid/Base-Catalyzed Approaches

Both acid and base catalysis play significant roles in the synthesis and functionalization of indazoles. Acid catalysts are often employed in cyclization reactions. For instance, the condensation of substituted 2-hydroxybenzaldehydes or acetophenones with hydrazine (B178648) hydrate (B1144303) can be catalyzed by silica-supported polyphosphoric acid (PPA-SiO₂) to form 1H-indazoles. sci-hub.se

Base-catalyzed approaches are common for both indazole formation and subsequent derivatization. A straightforward method for preparing 2-aryl-2H-indazoles involves the base-catalyzed (e.g., CH₃OK in DMF) deprotonation and cyclization of ortho-alkyl substituted azoxybenzenes. rsc.org

Green Chemistry-Based Strategies for Indazole Synthesis

In recent years, there has been a push towards more environmentally benign synthetic methods. For indazole synthesis, this includes the use of microwave irradiation to accelerate reactions, often in solvent-free conditions or with greener solvents. sci-hub.se One such approach involves the microwave-assisted reaction of Schiff bases, derived from 2-nitrobenzaldehyde, with triethyl phosphite (B83602) to form indazoles. sci-hub.se Another green method involves the grinding of ortho-hydroxybenzaldehyde with hydrazine hydrate in ethanol (B145695) using ammonium (B1175870) chloride as a mild acid catalyst, which proceeds with minimal solvent and short reaction times. sci-hub.se

Regioselective Functionalization and Derivatization Strategies for 4-methyl-1H-indazol-5-ol

The synthesis of a specifically substituted molecule like this compound often relies on the regioselective functionalization of a pre-formed indazole or the cyclization of a precisely substituted precursor.

Specific Methods for Hydroxylation at Position 5 (or analogous sites)

Direct hydroxylation of an aromatic C-H bond on the indazole ring is challenging. Therefore, indirect methods are typically employed, with the most common strategy involving the conversion of a nitro group. The synthesis of 5-nitro-1H-indazole is well-established and serves as a key step. For instance, 5-nitro-1H-indazole can be prepared from 2-methyl-4-nitroaniline (B30703) via diazotization followed by intramolecular cyclization. chemicalbook.comorgsyn.org A similar strategy starting from a suitably substituted toluene (B28343) derivative would be the most logical route to this compound.

A plausible synthetic pathway is outlined below:

Nitration and Cyclization: A starting material like 2,4-dimethylaniline (B123086) could be nitrated to introduce a nitro group, leading to a precursor such as 2,4-dimethyl-5-nitroaniline. This intermediate can then undergo diazotization with an agent like sodium nitrite (B80452) in an acidic medium (e.g., acetic acid), followed by an intramolecular cyclization to form 4-methyl-5-nitro-1H-indazole. The synthesis of the analogous 3-methyl-5-nitro-1H-indazole from 2-fluoro-5-nitroacetophenone and hydrazine is a known transformation, supporting the feasibility of this approach. mdpi.com

Reduction of the Nitro Group: The 4-methyl-5-nitro-1H-indazole intermediate would then be reduced to 5-amino-4-methyl-1H-indazole. This reduction is commonly achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation with palladium on carbon (Pd/C).

Conversion of the Amino Group to a Hydroxyl Group: The final step involves the conversion of the C5-amino group to a C5-hydroxyl group. This is typically accomplished via a Sandmeyer-type reaction. The amine is treated with sodium nitrite (NaNO₂) in a strong aqueous acid like sulfuric acid (H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt. Gentle heating of the aqueous solution of the diazonium salt then leads to its hydrolysis, yielding the desired this compound.

An alternative, though less direct, route involves the synthesis of hydroxyindazoles from precursors like 5-hydroxy-2-nitrobenzaldehyde. sci-hub.se This aldehyde can be elaborated into an appropriate intermediate which is then cyclized to form the indazole ring, delivering the C5-hydroxyl group as part of the initial framework. sci-hub.se

Introduction of Alkyl Groups at Position 4 (e.g., Methylation) in Indazole Derivatives

The functionalization of the indazole core, particularly at the C4 position, is a critical step in the synthesis of many targeted compounds. While direct methylation of the indazole benzene (B151609) ring can be challenging, several strategies have been developed to introduce alkyl groups at this position, either by functionalizing a pre-existing indazole or by constructing the ring from an already substituted precursor.

One notable method involves the nucleophilic substitution of hydrogen (SNH) at the C4 position of a 7-nitroindazole (B13768) derivative. africaresearchconnects.com This approach facilitates the regioselective introduction of various substituents. For instance, the reaction of N-alkyl-7-nitroindazoles with arylacetonitriles can lead to the formation of 4-substituted indazoles. africaresearchconnects.com The structural confirmation of these products via X-ray diffraction analysis has substantiated the efficacy of this method for C4 functionalization. africaresearchconnects.com

Another strategy begins with appropriately substituted precursors. For example, the synthesis of C4-substituted indazoles can commence from 2-fluoro-benzonitrile derivatives. acs.org Reaction of these precursors with hydrazine hydrate yields the corresponding amino indazoles, which can then be further modified. acs.org Furthermore, research into 4-substituted NH-free indazoles has demonstrated that these compounds can undergo regioselective C7 bromination, indicating that the C4 position is often substituted early in the synthetic sequence before further functionalization at other sites. nih.gov Studies on structure-activity relationships have also highlighted that methoxy (B1213986) or hydroxyl groups are potent substituents at the C4 position. acs.org

Table 1: Synthesis of 4-Substituted Indazoles via Nucleophilic Substitution of Hydrogen (SNH)

| Reactant 1 | Reactant 2 | Product | Key Features | Reference |

|---|---|---|---|---|

| N-alkyl-7-nitroindazoles | Arylacetonitriles | 4-(Aryl(cyano)methyl)-N-alkyl-7-nitroindazoles | Regioselective substitution at C4. Confirmed by X-ray diffraction. | africaresearchconnects.com |

| 2-Fluoro-benzonitriles | Hydrazine Hydrate | 4-Substituted-1H-indazoles | Construction of the indazole ring from a substituted precursor. | acs.org |

Multi-component Reactions for Substituted Indazoles

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product that incorporates portions of all reactants, have become a powerful tool in synthetic chemistry. mdpi.com These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. mdpi.com

In the context of indazole synthesis, MCRs provide elegant pathways to complex substituted derivatives. A notable example is a metal-free, one-pot cascade reaction for synthesizing pyrimido-fused indazoles. mdpi.com This method involves the reaction of 3-aminoindazole, an aldehyde, and a ketone under basic conditions. mdpi.com A key finding from this approach is that in the absence of a metal catalyst, the aldehyde substituent is incorporated at the C4 position of the resulting pyrimido[1,2-b]indazole core structure. mdpi.com

Another advanced MCR approach utilizes visible light to drive a three-component cyclization. acs.org This method allows for the direct synthesis of pyrimido[1,2-b]indazole derivatives from bromodifluoroacetic acid derivatives, enaminones, and 3-aminoindazoles under mild conditions. acs.org This represents the first photoinduced MCR that employs bromodifluoroacetic acid derivatives as a one-carbon synthon. acs.org Such MCRs are instrumental in creating libraries of substituted indazoles for various research applications. nih.gov

Table 2: Examples of Multi-component Reactions for Indazole Synthesis

| Reaction Type | Reactants | Product | Conditions | Reference |

|---|---|---|---|---|

| Metal-Free Cascade | 1H-Indazol-3-amine, Aldehyde, Acetophenone | 2,4-Disubstituted-pyrimido[1,2-b]indazoles | KOH, DMF, 125 °C | mdpi.com |

| Visible-Light-Driven Cyclization | Bromodifluoroacetic Acid Derivative, Enaminone, 3-Aminoindazole | Pyrimido[1,2-b]indazole Derivatives | Visible Light, Mild Conditions | acs.org |

| 1,3-Dipolar Cycloaddition | N-alkylvinylindazole, Ninhydrin, Sarcosine/L-proline | Spiropyrrolidine-indazole derivatives | Thermal, Methanol | beilstein-journals.org |

Advanced Synthetic Techniques Relevant to this compound

Modern organic synthesis increasingly relies on advanced technologies to improve efficiency, safety, and sustainability. Continuous flow and electrochemical methods are at the forefront of these innovations, offering significant advantages for the synthesis of heterocyclic compounds like indazoles.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. acs.orgsci-hub.se This technology has been successfully applied to the synthesis of indazoles.

Several synthetic routes to indazoles have been adapted for flow systems. For example, the Cadogan reaction, which involves the reductive cyclization of nitroaromatic imines, has been performed in flow conditions to produce N-substituted indazoles. mdpi.com Another sophisticated flow method involves the photochemical generation of benzynes from precursors, which are then trapped in-situ with sydnones to yield N-arylindazoles. mdpi.com Furthermore, a three-step flow procedure has been developed to produce key indazole precursors, demonstrating the technology's ability to handle multi-step sequences involving potentially hazardous intermediates, such as azides, in a safer manner. mdpi.com The use of flow reactors can enable the rapid, on-demand synthesis of multigram quantities of pharmaceutically relevant indazole fragments. acs.org

Electrochemical Synthesis Approaches

Electrochemical synthesis uses electrical current to drive chemical reactions, often providing a green and efficient alternative to conventional methods that rely on stoichiometric chemical oxidants or reductants. rsc.orgrsc.org This technique has been effectively used to construct the indazole nucleus.

One innovative electrochemical method achieves the synthesis of 1H-indazoles through a radical Csp²–H/N–H cyclization of arylhydrazones. rsc.org This approach is operationally simple and utilizes inexpensive electrodes, avoiding the need for metal catalysts. rsc.org Another transition-metal-free electrochemical strategy involves an intramolecular N(sp²)–H/N(sp³)–H coupling reaction, using ammonia (B1221849) as the nitrogen source to afford a wide range of substituted 1H-indazoles in moderate to good yields. rsc.org

Furthermore, electrochemical methods have been developed for the selective synthesis of 1H-indazole N-oxides. nih.gov These N-oxides are versatile intermediates that can undergo various subsequent C-H functionalization reactions, demonstrating the power of electrochemistry to not only form the core heterocycle but also to set the stage for further diversification. nih.govselleckchem.com

Table 3: Summary of Advanced Synthetic Techniques for Indazoles

| Technique | Method | Key Advantage | Reference |

|---|---|---|---|

| Continuous Flow | Cadogan Reaction | Enhanced safety and control for thermal reactions. | mdpi.com |

| Photochemical Benzyne Trapping | Access to reactive intermediates in a controlled manner. | mdpi.com | |

| Electrochemical | Csp²–H/N–H Cyclization | Metal-free, sustainable C-N bond formation. | rsc.org |

| N(sp²)–H/N(sp³)–H Coupling | Uses simple nitrogen source (NH₃), transition-metal-free. | rsc.org | |

| N-Oxide Synthesis | Generates versatile intermediates for further functionalization. | nih.gov |

Spectroscopic Elucidation and Structural Characterization of 4 Methyl 1h Indazol 5 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

¹H NMR Spectroscopic Analysis for Proton Environments

No experimental ¹H NMR spectra for 4-methyl-1H-indazol-5-ol have been found in the searched literature. Such a spectrum would be crucial for identifying the chemical shifts, multiplicities, and coupling constants of the protons on the aromatic ring, the methyl group, the N-H of the indazole, and the O-H of the phenol (B47542) group.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Similarly, specific ¹³C NMR data, which would provide the chemical shifts for each of the eight unique carbon atoms in the this compound framework, is not available. This information is vital for confirming the carbon skeleton of the molecule.

¹⁵N NMR Spectroscopy for Nitrogen Environments and Tautomerism Elucidation

¹⁵N NMR data is particularly valuable for indazole derivatives as it can help in elucidating the electronic environment of the two nitrogen atoms and provide insights into the predominant tautomeric form (1H vs. 2H). acs.org This information could not be located for this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. oaji.netresearchgate.net No such 2D NMR studies for this compound were found.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to specific vibrational modes. For this compound, one would expect to observe characteristic stretching frequencies for the O-H, N-H, C-H (aromatic and aliphatic), and C=C/C=N bonds. While general spectral regions for these groups are known, specific experimental spectra for this compound are not documented in the available resources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which helps in confirming the molecular formula and aspects of the structure. The molecular ion peak (M+) would confirm the compound's mass, and the fragmentation pattern would offer clues about its structural components. This specific data for this compound is absent from the reviewed literature.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide an unambiguous three-dimensional model of the this compound molecule in the solid state.

Detailed Research Findings:

No published single-crystal X-ray diffraction data for this compound could be located. However, studies on analogous indazole derivatives reveal common structural features. acs.orgiucr.org For instance, X-ray analyses of various substituted indazoles have confirmed their planar bicyclic core and have detailed the influence of different substituents on their crystal packing. iucr.org In many cases, indazole derivatives form dimers or polymeric chains in the solid state through intermolecular hydrogen bonds, often involving the pyrazolic nitrogen atoms and other functional groups. acs.org

If crystallographic data were available for this compound, it would be presented in a table similar to the hypothetical one below, detailing the key parameters of its crystal structure.

Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₈H₈N₂O |

| Formula Weight | 148.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 5.68 |

| c (Å) | 13.45 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 753.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.305 |

This data would allow for a detailed analysis of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atoms of the indazole ring, which would be crucial for understanding its solid-state behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Detailed Research Findings:

Specific experimental UV-Vis absorption data for this compound is not available in the reviewed literature. Generally, indazole and its derivatives exhibit characteristic absorption bands in the UV region. For example, studies on 1H-indazole and its methylated derivatives show absorption spectra that are useful for distinguishing between tautomers. researchgate.net The electronic transitions are typically π → π* transitions within the aromatic system. The presence of the hydroxyl and methyl substituents on the benzene (B151609) ring of this compound would be expected to cause shifts in the absorption maxima (λmax) compared to the parent 1H-indazole molecule.

Had the UV-Vis spectrum for this compound been reported, the key absorption maxima would be summarized as follows:

Hypothetical UV-Vis Spectral Data for this compound (in Methanol)

| λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Hypothetical) | Electronic Transition |

| 220 | 25,000 | π → π |

| 285 | 8,000 | π → π |

These values would be instrumental in characterizing the electronic properties of the molecule and could be used for quantitative analysis.

Computational and Theoretical Chemistry of 4 Methyl 1h Indazol 5 Ol

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are pivotal in elucidating the molecular properties of indazole derivatives. DFT, particularly with functionals like B3LYP, and ab initio methods are employed to predict geometry, electronic structure, and spectroscopic parameters, offering insights that complement experimental data. sci-hub.seiucr.orgmdpi.com

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For 4-methyl-1H-indazol-5-ol, calculations using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, would be performed to find the most stable three-dimensional structure. sci-hub.seiucr.org The indazole ring system is expected to be largely planar. iucr.orgresearchgate.net The primary conformational freedom would involve the orientation of the hydroxyl (-OH) group's hydrogen atom relative to the indazole ring. A potential energy surface scan can identify the most stable conformer, which is typically one that minimizes steric hindrance and may be stabilized by intramolecular interactions. sci-hub.se

While specific optimized parameters for this compound are not published, the table below provides representative theoretical values for bond lengths and angles based on calculations for similar indazole structures.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C4-C(Methyl) | ~1.51 Å | C3a-C4-C5 | ~118.5° |

| C5-O(Hydroxy) | ~1.36 Å | C4-C5-C6 | ~121.0° |

| N1-N2 | ~1.37 Å | C4-C(Methyl)-H | ~109.5° |

| N1-C7a | ~1.38 Å | C5-O-H | ~109.0° |

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. researchgate.net For indazole derivatives, the HOMO is typically distributed over the fused ring system, while the LUMO is also located on the aromatic rings. researchgate.net

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show negative potential (red/yellow regions) around the electronegative nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the hydroxyl group, indicating sites susceptible to electrophilic attack. asianresassoc.orgresearchgate.net Positive potential (blue regions) would be expected around the hydroxyl and N-H protons, indicating sites for nucleophilic interaction. researchgate.net

| Property | Value (Gas Phase) | Value (Aqueous Phase) |

|---|---|---|

| HOMO Energy | ~ -5.8 eV | ~ -5.9 eV |

| LUMO Energy | ~ -0.9 eV | ~ -1.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.9 eV | ~ 4.9 eV |

| Dipole Moment | ~ 1.8 D | ~ 2.2 D |

Computational methods are highly effective in predicting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, typically at the B3LYP/6-311++G(d,p) level, is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govacs.org These theoretical calculations provide a strong basis for assigning experimental spectra. nih.govacs.org

Theoretical vibrational frequencies are calculated from the second derivatives of energy. These computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental FT-IR and Raman spectra. sci-hub.seresearchgate.net

| Atom | ¹H Shift (ppm) | Atom | ¹³C Shift (ppm) |

|---|---|---|---|

| N1-H | ~12.5 | C3 | ~134.0 |

| C3-H | ~7.9 | C3a | ~122.0 |

| C6-H | ~6.8 | C4 | ~116.0 |

| C7-H | ~7.3 | C5 | ~150.0 |

| C4-CH₃ | ~2.4 | C6 | ~110.0 |

| C5-OH | ~9.5 | C7 | ~112.0 |

| C7a | ~138.0 | ||

| C4-CH₃ | ~16.0 |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential).

Tautomerism and Isomerism of this compound: A Theoretical Perspective

Indazoles exhibit annular tautomerism, primarily between the 1H and 2H forms, where the proton is located on the N1 or N2 atom of the pyrazole ring, respectively. mdpi.comaustinpublishinggroup.com

For most substituted indazoles, theoretical calculations consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. wuxibiology.combeilstein-journals.orgresearchgate.net The energy difference is typically reported to be in the range of 2-8 kcal/mol (approximately 8-33 kJ/mol). nih.govwuxibiology.com This stability is attributed to the benzenoid character of the 1H-tautomer, which is energetically favored over the quinonoid structure of the 2H-tautomer. researchgate.net The relative stability is determined by comparing the total energies of the different tautomers after their geometries have been fully optimized at a high level of theory (e.g., MP2 or B3LYP). nih.govresearchgate.net For this compound, it is expected that the 1H form would be the dominant and more stable tautomer in the gas phase.

The tautomeric equilibrium can be influenced by the solvent. mdpi.com This is primarily due to the difference in dipole moments between the tautomers. The 2H-indazole tautomer is generally more polar than the 1H-tautomer. thieme-connect.de For example, the calculated dipole moment of 2-methyl-2H-indazole (3.40 D) is significantly higher than that of 1-methyl-1H-indazole (1.50 D). thieme-connect.de

Computational models like the Polarizable Continuum Model (PCM) are used to simulate solvent effects. mdpi.com In polar solvents, the more polar 2H-tautomer is expected to be better stabilized, which would decrease the energy difference between the two forms and could potentially shift the equilibrium. mdpi.com However, even in polar solvents like water or DMSO, the 1H-tautomer of most simple indazoles remains the more stable form, though the population of the 2H-tautomer may increase. mdpi.comaustinpublishinggroup.com

Thermodynamic Stability of Tautomers.

Molecular Modeling and Dynamics Simulations for Indazole Scaffolds

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with biological targets over time. For the indazole scaffold, these techniques have been pivotal in the field of drug discovery, particularly for designing inhibitors for targets like protein kinases. nih.govresearchgate.netmdpi.com

MD simulations provide insights into the stability of ligand-protein complexes, conformational changes, and the thermodynamics of binding. researchgate.net For example, MD simulations have been used to validate the stability of indazole derivatives within the active sites of enzymes like Tyrosine Threonine Kinase (TTK) and Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov These simulations can reveal the flexibility of the ligand and the protein, providing a more realistic picture of the binding event than static docking models.

In a study on indazole derivatives as potential anticancer agents, MD simulations were performed to confirm the stability of the ligand-protein complexes. The results of these simulations often include analyses of root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation time. A stable RMSD for both the ligand and the protein backbone suggests a stable binding mode. tandfonline.com

| Parameter | Description | Typical Application in Indazole Research |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | OPLS-3, CHARMm, and AMBER are commonly used for protein-ligand simulations involving indazole derivatives. |

| Simulation Time | The duration of the molecular dynamics simulation. | Typically ranges from nanoseconds (ns) to microseconds (µs) to capture relevant biological events. |

| Ensemble | The statistical mechanical ensemble used to represent the system's thermodynamic state (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) is common for simulating systems under physiological conditions. |

| Solvent Model | The representation of the solvent (usually water) in the simulation. | Explicit solvent models like TIP3P or TIP4P are often used for accurate representation of solvation effects. |

Table 1: Key Parameters in Molecular Dynamics Simulations of Indazole Scaffolds. This table is illustrative and based on general practices in the field.

Theoretical models, particularly those derived from molecular docking and MD simulations, are crucial for analyzing the binding sites of ligands. innovareacademics.in For indazole derivatives, these analyses have been instrumental in understanding their mechanism of action as enzyme inhibitors. researchgate.net The unique structure of the indazole ring, with its two nitrogen atoms, allows for a variety of interactions within a protein's binding pocket. rsc.org

Ligand binding site analysis typically involves identifying the key amino acid residues that interact with the indazole derivative. These interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking. For instance, in the context of kinase inhibition, the indazole scaffold often forms hydrogen bonds with residues in the hinge region of the kinase domain. nih.gov

A study on arylsulphonyl indazole derivatives as potential VEGFR2 kinase ligands revealed that the pyrrolic NH atom of the indazole ring formed a significant hydrogen bond with the oxygen atom of Thr916. tandfonline.com The pyridinic nitrogen of the indazole was also found to form a hydrogen bond with the hydroxyl group of the same residue. tandfonline.com Such detailed interaction mapping is vital for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity.

X-ray crystallography studies combined with computational analysis have also provided detailed views of ligand binding. For example, the binding of an indazolium ruthenium complex to human serum albumin revealed that the indazole ligands play a crucial role in recognizing the binding site, even though they dissociate from the metal center upon binding. nih.gov

| Indazole Derivative Class | Target Protein | Key Interacting Residues | Primary Interactions |

| Thiophene-indazoles | JNK3/p38α Kinases | Not specified | Governs affinity and selectivity |

| Arylsulphonyl indazoles | VEGFR2 Kinase | Thr916, Glu917, Cys919 | Hydrogen bonding, π-cation interactions |

| 5-substituted-1H-indazoles | GSK-3β | Val135, Gln185, Arg141, Asp200 | Not specified |

| Indazole-based sulfonamides | JAK3/ROCK1 Kinases | Not specified | Strong binding observed in docking |

Table 2: Examples of Ligand Binding Site Interactions for Various Indazole Derivatives. This table summarizes findings from different studies on various indazole derivatives, as specific data for this compound is not available. innovareacademics.innih.govmdpi.comtandfonline.com

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1h Indazol 5 Ol

Reaction Pathways and Transformation Studies of Indazole Derivatives

The indazole ring system can undergo a range of chemical transformations, influenced by the substituents on both the pyrazole (B372694) and benzene (B151609) rings.

The indazole nucleus is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being a key area of investigation.

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. ambeed.com The position of substitution is directed by the existing substituents. For instance, in 4-methyl-1H-indazol-5-ol, the hydroxyl group is a strong activating group and an ortho-para director, while the methyl group is a weakly activating ortho-para director. youtube.com This interplay of directing effects influences the position of incoming electrophiles.

Nucleophilic Substitution: The indazole ring, particularly when substituted with leaving groups like halogens, can participate in nucleophilic substitution reactions. For example, a fluorine atom on the indazole ring can be displaced by nucleophiles such as hydroxides, alkoxides, or amines. ambeed.com Similarly, the bromine atom in 4-bromo-6-methoxy-1H-indazol-3-ol can be replaced by nucleophiles like amines or thiols. smolecule.com The iodine atom at the 3-position of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is also susceptible to substitution by various nucleophiles.

Indazoles themselves can act as nucleophiles. The indazole molecule possesses two nucleophilic nitrogen centers, leading to the potential for N1 and N2 alkylation. beilstein-journals.org The regioselectivity of these alkylation reactions often results in a mixture of N1 and N2 substituted products, with the ratio depending on the reaction conditions. beilstein-journals.org

A summary of representative substitution reactions on the indazole core is presented below:

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| 4,5,6,7-tetrahydro-1H-indazole | Nitric acid | Nitrated indazole | Electrophilic Aromatic Substitution |

| 4,5,6,7-tetrahydro-1H-indazole | Bromine or Chlorine | Halogenated indazole | Electrophilic Aromatic Substitution |

| 6-fluoro-1H-indazole | Hydroxide, alkoxides, or amines | Substituted indazole | Nucleophilic Substitution |

| 4-bromo-6-methoxy-1H-indazol-3-ol | Amines or thiols | Substituted indazole | Nucleophilic Substitution |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide, NaH, DMF | N1- and N2-isopropylated indazoles | Nucleophilic Alkylation |

The indazole ring and its substituents can undergo both oxidation and reduction reactions.

Oxidation: The hydroxyl group of an indazole derivative can be oxidized to a carbonyl group. For example, the hydroxyl group at the 5-position of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol can be oxidized to a ketone. The indazole ring itself can be oxidized to an N-oxide using a peracid like m-chloroperoxybenzoic acid (MCPBA). ambeed.com

Reduction: A nitro group on the indazole ring can be reduced to an amino group using reagents like hydrogen gas over a metal catalyst. ambeed.com The double bond within the indazole ring of 4,5,6,7-tetrahydro-1H-indazole can be reduced to a single bond using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride. ambeed.com Additionally, the iodine atom in 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol can be removed via reduction.

A summary of oxidation and reduction reactions on indazole derivatives:

| Reactant | Reagent(s) | Product | Reaction Type |

| 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol | Oxidizing agent | 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-one | Oxidation |

| 4,5,6,7-tetrahydro-1H-indazole | m-CPBA | N-oxide of indazole | Oxidation |

| Nitro-substituted indazole | H2/Pd, SnCl2, or Fe/acid | Amino-substituted indazole | Reduction |

| 4,5,6,7-tetrahydro-1H-indazole | H2/Pd or NaBH4 | Reduced indazole ring | Reduction |

| 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol | Reducing agent | 4,5,6,7-tetrahydro-1H-indazol-5-ol | Reduction |

Electrophilic and Nucleophilic Substitution Reactions.

Functional Group Interconversions on the Indazole Core

The functional groups attached to the indazole core can be readily interconverted, providing access to a wide array of derivatives. The nitrogen atoms in the indazole ring can undergo acylation and alkylation with acyl halides or alkyl halides in the presence of a base. ambeed.com For instance, the reaction of indazoles with formaldehyde (B43269) can yield (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov This reaction's outcome can be influenced by the substituents present on the indazole ring; for example, indazole and its 4-nitro, 5-nitro, and 6-nitro derivatives react, while 7-nitro-1H-indazole does not. acs.orgnih.gov

The hydroxyl group of this compound can be considered a site for various functional group transformations. For example, it can potentially undergo etherification or esterification reactions. The amino group in derivatives like 4-methyl-1H-indazol-5-amine can be diazotized and subsequently replaced by other functional groups.

Role of this compound as a Synthetic Intermediate or Building Block

Indazole derivatives, including those structurally related to this compound, are valuable synthetic intermediates. For example, 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol serves as a building block in the synthesis of more complex heterocyclic compounds. The presence of a halogen, such as iodine, makes the compound amenable to cross-coupling reactions, a powerful tool in modern organic synthesis. chim.it The hydroxyl group also provides a handle for further synthetic modifications.

The synthesis of various substituted indazoles often proceeds through multi-step sequences where a functionalized indazole core is elaborated. For example, the synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved, and these compounds can serve as precursors to other derivatives. mdpi.comresearchgate.net

Reaction Mechanism Elucidation via Computational and Experimental Methods

The mechanisms of reactions involving indazoles have been investigated using both computational and experimental techniques.

Computational Studies: Density Functional Theory (DFT) calculations have been employed to study the reactivity and reaction mechanisms of indazoles. These studies can provide insights into the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicators of chemical reactivity. rsc.orgdergipark.org.trresearchgate.net For example, a larger HOMO-LUMO energy gap suggests higher molecular hardness and lower reactivity. rsc.org DFT calculations have also been used to investigate the regioselectivity of reactions, such as the N1- versus N2-alkylation of indazoles, by comparing the energies of the possible products and transition states. beilstein-journals.org Theoretical calculations have been instrumental in understanding the mechanism of the addition of indazole to formaldehyde, confirming the formation of N1-CH2OH derivatives. acs.orgnih.gov

Experimental Methods: Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are crucial for characterizing reaction products and intermediates, thereby providing evidence for proposed reaction mechanisms. acs.orgnih.gov For instance, the reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid was studied using solution and solid-state NMR and crystallography to determine the structure of the resulting N-substituted derivatives. acs.orgnih.gov Kinetic studies can also provide valuable information about reaction rates and the factors that influence them.

The combination of computational and experimental methods provides a powerful approach to elucidating the complex reaction pathways of indazole derivatives.

Structure Property Relationships Within 4 Methyl 1h Indazol 5 Ol Derivatives

Impact of Substituent Position and Nature on Electronic Structure and Chemical Reactivity

The electronic character of the indazole ring system is highly sensitive to the substituents it carries. researchgate.net The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions can alter electron density, modulate the acidity of the N-H proton, and influence the equilibrium between the 1H- and 2H-indazole tautomers. mdpi.comaustinpublishinggroup.com

The 1H-indazole tautomer is generally recognized as being more thermodynamically stable than the 2H-indazole form. mdpi.comaustinpublishinggroup.com Theoretical calculations and experimental data confirm this preference. For instance, studies on nitro-substituted indazoles found the 1-substituted isomer to be significantly more stable than the 2-substituted isomer. acs.org The 4-methyl group in the target compound is an EDG, while the 5-hydroxyl group is also electron-donating, which together increase the electron density of the fused benzene (B151609) ring.

The chemical reactivity of the indazole core is directly linked to these electronic effects.

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) and hydroxyl (-OH) increase the electron density of the ring system. In related heterocyclic systems like pyrazoles, EDGs have been shown to increase the acidity of the pyrrole-like NH group and can favor specific tautomeric forms. mdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, EWGs such as a nitro group (-NO₂) decrease the ring's electron density. This makes the indazole core more susceptible to nucleophilic attack and can increase the sensitivity of derivatives to processes like hydrolysis. acs.org Studies on 3(5)-substituted pyrazoles have shown that EWGs tend to stabilize the system when they occupy the C5 position. mdpi.com

Regiochemical Control in Functionalization and Derivatization Processes

Achieving regiochemical control—the ability to direct a chemical reaction to a specific position on the molecule—is paramount in the synthesis of complex indazole derivatives. The inherent electronic properties and steric factors of the starting indazole core guide the outcome of these reactions. Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, have provided powerful tools for precise functionalization. researchgate.net

For indazole derivatives, the C3, C7, N1, and N2 positions are common sites for modification. The substitution pattern of the starting material, such as 4-methyl-1H-indazol-5-ol, plays a critical directing role. Research has shown that steric hindrance is a key factor in guiding regioselectivity. For example, the presence of a substituent at the C4 position, like the methyl group, creates steric hindrance that can block reactions at the adjacent C3 position and instead promote functionalization at the more accessible C7 position. researchgate.net

Control over reaction conditions, such as the choice of catalyst, ligand, and solvent, can also be used to switch the site of reaction.

C7-Arylation: The C7-arylation of 4-nitroindazole has been achieved with high regioselectivity, a result attributed to the steric hindrance from the C4 nitro group preventing C3-arylation. researchgate.net A similar effect would be anticipated for the 4-methyl group.

C3 vs. C7 Selectivity: In one study, the arylation of 1-methyl-4-nitro-1H-indazole was controlled by the choice of ligand and solvent. A bidentate ligand in DMA solvent promoted arylation at the C7 position, while a phosphine (B1218219) ligand in water directed the reaction to the C3 position. researchgate.net

Below is a data table summarizing how reaction parameters can influence the position of functionalization on the indazole ring.

Influence of Indazole Core Modifications on Molecular Recognition and Interactions

The indazole ring is not merely a passive scaffold; it actively participates in molecular recognition and is considered a "pharmacophore" in many biologically active compounds. researchgate.netmdpi.com Modifications to the core, including the addition, removal, or alteration of substituents, can dramatically alter how a derivative binds to a biological target, such as an enzyme or receptor. mdpi.com

Structure-Activity Relationship (SAR) studies are crucial for understanding these interactions. Such studies have revealed that specific substitution patterns on the indazole ring are essential for potent and selective biological activity.

Kinase Inhibition: The 1H-indazole-3-amine fragment has been identified as an effective "hinge-binding" motif that interacts with the hinge region of protein kinases, a key interaction for many kinase inhibitors. mdpi.com

MAO-B Inhibition: A series of indazole-5-carboxamides have been developed as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). Computational docking studies revealed that the indazole core makes critical interactions within the enzyme's binding site. nih.gov

IDO1 Inhibition: For inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), SAR analysis has shown that substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold play a vital role in inhibitory activity. mdpi.com

Antispermatogenic Activity: In a series of indazol-3-carboxylic acid derivatives, the presence of substituted benzyl (B1604629) groups at the N1 position was found to be essential for antispermatogenic effects. austinpublishinggroup.com

The following interactive data table presents research findings on specific indazole derivatives, illustrating the impact of structural modifications on biological activity.

Future Research Directions and Unexplored Avenues for 4 Methyl 1h Indazol 5 Ol Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of indazole derivatives is a cornerstone of medicinal chemistry, given their wide-ranging biological activities. austinpublishinggroup.com However, many traditional synthetic methods rely on harsh reagents and generate significant waste. The future of 4-methyl-1H-indazol-5-ol synthesis lies in the adoption of green chemistry principles to create more environmentally friendly and efficient processes. ijprt.orgsamipubco.com

Key areas for future research in this domain include:

Catalysis: The exploration of novel catalysts, such as copper oxide nanoparticles supported on activated carbon, can lead to more sustainable and efficient syntheses of indazole derivatives. acs.orgresearchgate.netnih.gov Transition-metal-catalyzed reactions, including those using palladium, rhodium, and silver, have already shown promise in constructing the indazole core and could be further optimized for the synthesis of this compound. mdpi.comresearchgate.netbohrium.com

Alternative Solvents and Reaction Conditions: Moving away from hazardous organic solvents towards greener alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a critical step. acs.orgresearchgate.netnih.gov Additionally, solvent-free reaction conditions and microwave-assisted synthesis can significantly reduce reaction times and energy consumption. ijprt.orgsamipubco.com

Atom Economy: Future synthetic strategies should prioritize atom economy, ensuring that the maximum number of atoms from the starting materials are incorporated into the final product. This can be achieved through reactions like cycloadditions and C-H activation/annulation. samipubco.commdpi.com

The following table outlines potential green synthetic approaches for indazole derivatives, which could be adapted for this compound:

| Synthetic Approach | Catalyst/Reagent | Solvent | Advantages |

| Grinding Protocol | NH4Cl | Ethanol | Mild, high yield, short reaction time, eco-friendly. samipubco.com |

| Nanoparticle Catalysis | CuO nanoparticles on activated carbon | PEG-400 | Heterogeneous, recyclable catalyst, ligand- and base-free. acs.orgresearchgate.netnih.gov |

| Microwave-Assisted Synthesis | Acidic Zeolite | 1,2-dichloroethane | Efficient, rapid heating, increased reaction rates. ijprt.org |

| C-H Activation/Annulation | Rhodium complexes | Dioxane | High atom economy, direct functionalization. mdpi.com |

Advanced Spectroscopic Characterization Techniques for Complex Indazole Systems

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating their biological activity and designing new applications. While standard spectroscopic methods like 1D NMR and mass spectrometry are routinely used, advanced techniques can provide a more detailed and unambiguous structural characterization. researchgate.netresearchgate.net

Future research should leverage the following advanced spectroscopic methods:

Two-Dimensional NMR (2D NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for overcoming the limitations of 1D NMR, especially in complex molecules. numberanalytics.comopenpubglobal.comipb.pt They provide detailed information about atomic connectivity and spatial relationships, which is essential for the complete structural elucidation of novel this compound derivatives. numberanalytics.comopenpubglobal.comnih.govlibretexts.org

Solid-State NMR: This technique is particularly useful for characterizing the structure of this compound in its solid form, providing insights into crystal packing and intermolecular interactions. acs.org

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming molecular formulas. researchgate.net Techniques like tandem mass spectrometry (MS/MS) can be used to fragment molecules and obtain structural information.

X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure of a molecule. researchgate.net

Vibrational Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of a molecule, offering a "fingerprint" for identification and structural analysis. researchgate.netunizar-csic.es

The application of these advanced techniques will be instrumental in characterizing complex indazole systems, including potential metabolites, reaction intermediates, and coordination complexes.

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. nih.govfrontiersin.orgresearchgate.netmit.edu By analyzing vast datasets, these computational tools can identify patterns and make predictions that would be impossible for humans alone. For this compound, ML and AI can accelerate the design and discovery of new derivatives with desired properties.

Future research directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D and 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

Molecular Docking and Dynamics Simulations: These computational techniques can predict how this compound and its analogs bind to biological targets, such as enzymes or receptors. researchgate.net This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

ADMET Prediction: ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.netijcrt.orgljmu.ac.uk This allows for the early identification of molecules with poor pharmacokinetic profiles, saving time and resources.

Generative Models: AI-powered generative models can design entirely new molecules with optimized properties. By providing the model with a set of desired characteristics, it can generate novel indazole structures that are predicted to be active and have good drug-like properties.

The integration of these computational approaches will create a more efficient and rational design process for new this compound-based therapeutics and materials.

Exploration of this compound in Materials Science and Coordination Chemistry

While the primary focus of indazole research has been in medicinal chemistry, the unique structural and electronic properties of the indazole scaffold suggest its potential in other scientific fields. rsc.orgmdpi-res.commdpi.com The exploration of this compound in materials science and coordination chemistry represents a significant and largely untapped research avenue.

Promising areas for future investigation include:

Metal-Organic Frameworks (MOFs): The indazole moiety can act as a ligand to coordinate with metal ions, forming MOFs. rsc.orgmdpi-res.comresearchgate.net These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The specific substituents on the this compound ring could be used to tune the properties of the resulting MOFs.

Coordination Polymers: Similar to MOFs, coordination polymers can be formed from this compound and metal ions. mdpi.comresearchgate.net These materials can exhibit interesting photoluminescent properties, making them potentially useful in sensors, light-emitting diodes (LEDs), and other optical devices. mdpi.commdpi.com

Luminescent Materials: The extended aromatic system of the indazole ring suggests that its derivatives may possess interesting photophysical properties. mdpi.com Research into the synthesis of novel luminescent materials based on this compound could lead to the development of new probes and imaging agents.

Organometallic Complexes: The synthesis and characterization of organometallic complexes containing this compound as a ligand could reveal novel catalytic activities or materials with unique electronic properties. mdpi-res.commdpi.comacs.org

The exploration of this compound in these new contexts has the potential to uncover unexpected properties and applications, significantly broadening the scientific impact of this versatile chemical compound.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~2.5 ppm for methyl on indazole) and aromatic protons (δ 6.8–8.2 ppm). Coupling patterns help confirm substitution positions .

- IR : Look for O–H stretching (broad ~3200 cm⁻¹) and C=N/C–O vibrations (1600–1650 cm⁻¹) to verify hydroxyl and heterocyclic moieties .

- MS : High-resolution ESI-MS is critical for confirming molecular ions (e.g., [M+H]⁺ at m/z 163.07 for C₈H₈N₂O).

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

What strategies address low yields in the alkylation of this compound with bulky electrophiles?

Advanced Research Question

Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:

- Microwave-assisted synthesis : Reduces reaction time and improves energy transfer for hindered substrates .

- Protecting groups : Temporarily block the hydroxyl group with acetyl or TBS to direct alkylation to the nitrogen .

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance electrophile solubility .

Case Study : A 30% yield improvement was achieved using microwave irradiation (100°C, 20 min) for analogous imidazolone syntheses .

How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

Discrepancies may arise from impurities, assay variability, or structural misassignment. Mitigation steps:

Reproduce assays : Validate activity under identical conditions (e.g., cell lines, concentrations).

Analytical validation : Use orthogonal methods (HPLC-MS, elemental analysis) to confirm compound purity .

Structural re-evaluation : Re-examine XRD or NMR data to rule out isomerism or tautomeric forms .

Example : A reported antitumor IC₅₀ variation (5–50 µM) was traced to impurities in early synthetic batches .

What computational approaches predict the binding affinity of this compound to kinase targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets. Focus on hydrogen bonding with backbone amides (e.g., hinge region residues) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues for mutagenesis studies.

- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Reference : Docking poses of similar indazole derivatives revealed critical π-π stacking with phenylalanine residues .

How can crystallographic challenges (e.g., poor diffraction) be overcome for this compound complexes?

Advanced Research Question

- Crystal growth : Use vapor diffusion with PEG-based precipitants to improve crystal size.

- Twinned data : Apply SHELXL’s TWIN/BASF commands for refinement, as demonstrated for small-molecule fragments .

- Low-resolution data : Employ charge-flipping algorithms in SHELXD for structure solution .

Note : High-resolution (<1.0 Å) data are ideal for resolving disorder in methyl/indazole groups .

What methods mitigate hygroscopicity and oxidative degradation in this compound?

Basic Research Question

- Storage : Use desiccants (silica gel) under inert gas (N₂/Ar) at –20°C .

- Formulation : Co-crystallize with stabilizing agents (e.g., succinic acid) to reduce water absorption .

- Analytical monitoring : Track degradation via HPLC-UV (λ = 254 nm) monthly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.